Deoxypodophyllotoxin

Übersicht

Beschreibung

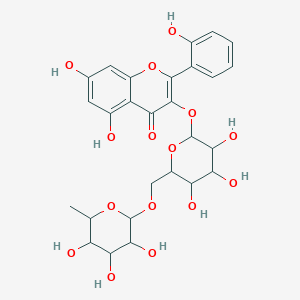

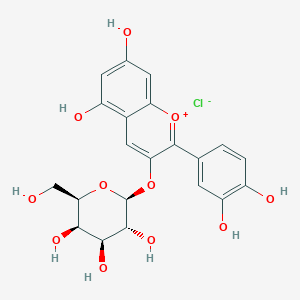

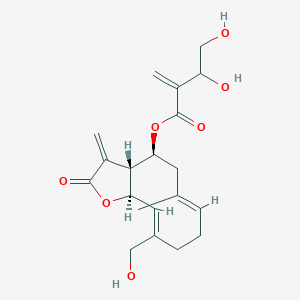

Deoxypodophyllotoxin is a naturally occurring aryltetralin lignan found in various plant species, including Anthriscus sylvestris and Podophyllum hexandrum . This compound has garnered significant interest due to its diverse biological activities, including anti-inflammatory, antitumor, and antiviral properties .

Wissenschaftliche Forschungsanwendungen

Deoxypodophyllotoxin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Die Verbindung zeigt eine signifikante Antitumoraktivität, indem sie die Apoptose und den Zellzyklusarrest in Krebszellen induziert Es hat auch antivirale und entzündungshemmende Eigenschaften.

5. Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch die gezielte Ansprache von Tubulin und Topoisomerase II, was zu einem Zellzyklusarrest in der G2/M-Phase und zur Induktion der Apoptose führt . Die Verbindung hemmt die Kinaseaktivität des epidermalen Wachstumsfaktorrezeptors und seiner nachgeschalteten Signalwege, darunter AKT, GSK-3β und ERK . Dies führt zur Unterdrückung der Zellviabilität und Koloniebildung in Krebszellen .

Ähnliche Verbindungen:

Podophyllotoxin: Ein eng verwandtes Aryltetralin-Lignan mit ähnlichen Antitumoreigenschaften.

Epipodophyllotoxin: Ein weiteres Derivat mit potenten antiviralen und antineoplastischen Aktivitäten.

4-Azapodophyllotoxine: Synthetische Analoga mit Antikrebsaktivität.

Einzigartigkeit: This compound ist einzigartig aufgrund seines spezifischen biosynthetischen Weges und seiner Fähigkeit, die Signalwege des epidermalen Wachstumsfaktorrezeptors selektiv zu hemmen . Dies macht es zu einer wertvollen Verbindung für gezielte Krebstherapien und andere therapeutische Anwendungen.

Wirkmechanismus

Deoxypodophyllotoxin (DPT) is a cyclolignan compound that has attracted significant interest due to its potent anti-cancer, anti-viral, and anti-inflammatory properties . This article aims to provide a comprehensive review of the mechanism of action of DPT, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

DPT primarily targets tubulin and epidermal growth factor receptor (EGFR) . Tubulin is a key component of the cell’s cytoskeleton, playing a crucial role in cell division, while EGFR is a transmembrane protein that is involved in cell growth and differentiation .

Mode of Action

DPT interacts with its targets in a way that disrupts normal cellular processes. It acts as a tubulin depolymerization inhibitor , preventing the normal assembly and disassembly of microtubules, which is essential for cell division . This leads to cell cycle arrest and ultimately cell death . In addition, DPT inhibits the kinase activity of EGFR, as well as the phosphorylation of its downstream signaling kinases, AKT, GSK-3β, and ERK .

Biochemical Pathways

DPT affects several biochemical pathways. It induces cell cycle G2/M arrest and DNA/RNA breaks by targeting tubulin and topoisomerase II . Furthermore, DPT triggers the release of cytochrome c via loss of mitochondrial membrane potential, thereby inducing apoptosis by upregulation of related proteins . It also increases endoplasmic reticulum stress and reactive oxygen species generation, leading to multi-caspase activation .

Pharmacokinetics

The pharmacokinetics of DPT have been studied using a physiologically based pharmacokinetic (PBPK) model. This model predicts DPT disposition in mouse, rat, monkey, and dog based on in vitro and in silico inputs . The model suggests that DPT has a large interspecies difference in the unbound fraction in plasma, which could impact its bioavailability .

Result of Action

The result of DPT’s action is the induction of apoptosis and inhibition of cell proliferation in various types of cancers, including breast, brain, prostate, gastric, lung, and cervical tumors . It also suppresses tumorigenesis in vitro, and in vivo experiments have shown that DPT significantly decreases tumor size and weight .

Action Environment

The action of DPT can be influenced by environmental factors. For instance, the production of DPT is conventionally isolated from the roots and rhizomes of Sinopodophyllum hexandrum, which can only grow in few regions and is now endangered by overexploitation and environmental damage . This has led to efforts to develop more sustainable production methods, such as the reconstitution of biosynthetic reactions of Sinopodophyllum hexandrum in E. coli .

Biochemische Analyse

Biochemical Properties

DPT interacts with various enzymes, proteins, and other biomolecules. It inhibits the kinase activity of the epidermal growth factor receptor (EGFR) directly, as well as the phosphorylation of its downstream signaling kinases, AKT, GSK-3β, and ERK . DPT also targets tubulin and DNA topoisomerase II, leading to cell cycle arrest and DNA breakage .

Cellular Effects

DPT has significant effects on various types of cells and cellular processes. It inhibits the growth of breast, brain, prostate, gastric, lung, and cervical tumors . DPT treatment suppresses cell viability and colony formation in a time- and dose-dependent manner . It also down-regulates cyclin B1 and cdc2 expression to induce G2/M phase arrest of the cell cycle and upregulates p21 and p27 expression .

Molecular Mechanism

At the molecular level, DPT exerts its effects through binding interactions with biomolecules and changes in gene expression. DPT inhibits the kinase activity of EGFR directly . It also targets tubulin and DNA topoisomerase II, leading to cell cycle arrest and DNA breakage .

Dosage Effects in Animal Models

The effects of DPT vary with different dosages in animal models

Metabolic Pathways

DPT is involved in various metabolic pathways. It is a precursor of topoisomerase II inhibitors

Transport and Distribution

DPT is transported and distributed within cells and tissues

Subcellular Localization

It is known that DPT affects microtubule assembly, suggesting that it may localize to areas of the cell where microtubules are abundant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Deoxypodophyllotoxin can be synthesized via a multi-enzyme cascade in Escherichia coli. This process involves the conversion of matairesinol to this compound using a series of enzymes, including cytochrome P450 monooxygenases . The reaction conditions typically involve co-expression of the necessary enzymes in a single cell, achieving a high yield of the target compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources such as Anthriscus sylvestris. High-speed counter-current chromatography is a common method used for the rapid purification of this compound from crude plant extracts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Deoxypodophyllotoxin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die oxidative Kupplung, die durch this compound-Synthase katalysiert wird und den tetracyclischen Kern der Verbindung bildet .

Häufige Reagenzien und Bedingungen: Die oxidative Kupplungsreaktion beinhaltet typischerweise Eisen(II) und 2-Oxoglutarat als Kofaktoren. Weitere häufige Reagenzien sind Wasserstoffatomdonoren und Oxidationsmittel .

Hauptprodukte: Das Hauptprodukt der oxidativen Kupplungsreaktion ist this compound selbst, das als Schlüsselzwischenprodukt bei der Biosynthese anderer Aryltetralin-Lignane dient .

Vergleich Mit ähnlichen Verbindungen

Podophyllotoxin: A closely related aryltetralin lignan with similar antitumor properties.

Epipodophyllotoxin: Another derivative with potent antiviral and antineoplastic activities.

4-Azapodophyllotoxins: Synthetic analogs with anticancer activity.

Uniqueness: Deoxypodophyllotoxin is unique due to its specific biosynthetic pathway and its ability to selectively inhibit epidermal growth factor receptor signaling pathways . This makes it a valuable compound for targeted cancer therapies and other therapeutic applications.

Eigenschaften

IUPAC Name |

(5R,5aR,8aR)-5-(3,4,5-trimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O7/c1-24-17-6-12(7-18(25-2)21(17)26-3)19-14-8-16-15(28-10-29-16)5-11(14)4-13-9-27-22(23)20(13)19/h5-8,13,19-20H,4,9-10H2,1-3H3/t13-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLXUQQMLLIKAN-SVIJTADQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@@H](CC4=CC5=C(C=C24)OCO5)COC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701019944 | |

| Record name | Deoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19186-35-7 | |

| Record name | (-)-Deoxypodophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19186-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deoxypodophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Deoxypodophyllotoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701019944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANTHRICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45NR8XYU1L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R,3Z,5R,7S,9Z,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate](/img/structure/B190905.png)